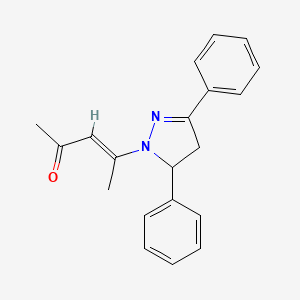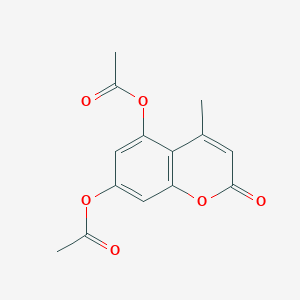
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE
Descripción general
Descripción
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an acetyloxy group, which is a functional group with the formula −OCOCH3, and a chromone backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE typically involves the acetylation of 7-hydroxy-4-methyl-2H-chromen-2-one. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used to hydrolyze the acetyloxy group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyloxy group under appropriate conditions.
Major Products Formed
Hydrolysis: 7-hydroxy-4-methyl-2H-chromen-2-one
Oxidation: 7-(acetyloxy)-4-carboxy-2H-chromen-2-one
Substitution: Various substituted chromones depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chromone derivatives.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy group can be hydrolyzed to release the active hydroxy compound, which can then interact with enzymes or receptors in the body. The chromone backbone can modulate various signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: The hydrolyzed form of the compound.
7-(methoxy)-4-methyl-2H-chromen-2-one: A similar compound with a methoxy group instead of an acetyloxy group.
4-methyl-2H-chromen-2-one: A simpler chromone derivative without the acetyloxy group.
Uniqueness
7-(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is unique due to the presence of the acetyloxy group, which can be hydrolyzed to release the active hydroxy compound. This feature allows for controlled release and targeted delivery of the active compound, making it a valuable intermediate in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
(5-acetyloxy-4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-7-4-13(17)20-12-6-10(18-8(2)15)5-11(14(7)12)19-9(3)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIXWYSAYXQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327813 | |
| Record name | NSC688796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66695-25-8 | |
| Record name | NSC688796 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B3911881.png)
![(Z)-[1-Amino-2-(2-methoxyphenyl)ethylidene]amino 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B3911888.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)
![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
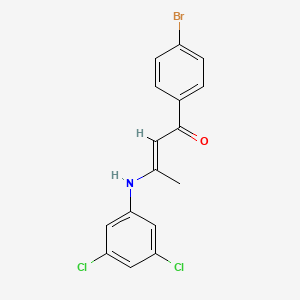
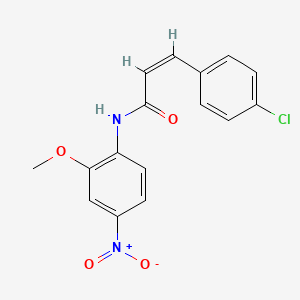
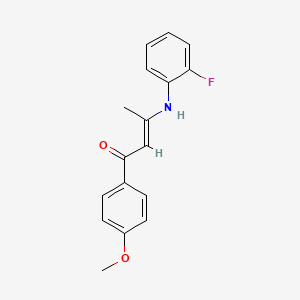
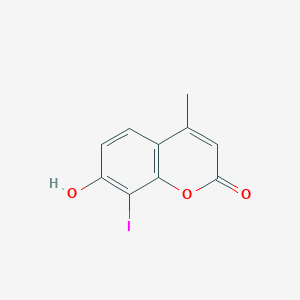
![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE](/img/structure/B3911972.png)
